molecular formula C27H30O17 B192224 Quercetin CAS No. 117-39-5

Quercetin

Cat. No.: B192224
CAS No.: 117-39-5
M. Wt: 626.5 g/mol
InChI Key: FDRQPMVGJOQVTL-DEFKTLOSSA-N
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Description

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It is known for its vibrant yellow color and is chemically classified as a polyphenol. This compound has been a part of the human diet for centuries and is renowned for its numerous health benefits, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

Mechanism of Action

Quercetin is a natural flavonoid found in a variety of foods and natural supplement products. It has been the subject of extensive research due to its potential health benefits .

Target of Action

This compound primarily targets quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . It also interacts with other targets such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

This compound acts as a specific inhibitor of QR2 . By inhibiting QR2, this compound may potentially cause lethal oxidative stress, contributing to the killing of malaria-causing parasites . The phenolic hydroxyl groups of this compound act as electron donors, capturing free radicals .

Biochemical Pathways

This compound is synthesized by plants through the Shikimate pathway from phenylalanine by an alternative phenylpropanoid pathway in response to stress . It undergoes reactions of O-methylation, sulfation, and glucuronidation in enterocytes, resulting in the production of this compound metabolites .

Pharmacokinetics

This compound is relatively lipophilic with low solubility in water . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites . The distribution and elimination half-life of intravenous this compound were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m^2 and 3.7 L/m^2, respectively .

Result of Action

This compound exhibits antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects . It protects cells from radiation and genotoxicity-induced damage by increasing endogenous antioxidant and scavenging free radical levels . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can vary based on the polymorphism of intestinal enzymes and transporters . Additionally, certain structural modifications of this compound have sometimes been shown to enhance its antimicrobial activity compared to that of the parent molecule .

Biochemical Analysis

Biochemical Properties

Quercetin has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals .

Cellular Effects

This compound’s involvement in various cell death pathways, including apoptosis, autophagy, pyroptosis, necroptosis, ferroptosis, and cuproptosis, has been detailed . It has a regulatory influence on apoptosis and autophagy across different cell types and dosages .

Molecular Mechanism

The phenolic hydroxyl groups of this compound act as donors of electrons, and these are responsible for the capture activity of free radicals . The catechol structure with 2 hydroxyl groups in neighboring positions is notably superior to other arrangements in electron donation .

Temporal Effects in Laboratory Settings

Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

It is known that this compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through several methods, including the oxidative degradation of rutin, a glycoside form of this compound. The process involves hydrolysis of rutin to this compound-3-rhamnoside, followed by further hydrolysis to yield this compound . Another method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions .

Industrial Production Methods: Industrially, this compound is often extracted from plant sources such as onions, apples, and berries. The extraction process typically involves solvent extraction, where solvents like ethanol or methanol are used to isolate this compound from plant materials . Supercritical fluid extraction and solid-phase extraction are also employed to enhance the yield and purity of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Comparison with Similar Compounds

Quercetin is often compared with other flavonoids such as kaempferol, myricetin, and rutin:

This compound stands out due to its potent bioactivity and versatility in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRQPMVGJOQVTL-DEFKTLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310649
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-83-6, 117-39-5
Record name Quercetin 3-O-gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7431-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quercetin 3-O-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Drug-free human blood obtained from healthy volunteers was coagulated with acid:citrate:dextrose. Platelet-rich plasma was centrifuged at 800×g for 20 min at room temperature and the pellet was suspended in a volume equal to half the initial volume of autologous plasma, low in platelets. The platelet suspensions were incubated for 1 h at 37° C. with 3 μmol of Fura 2/AM per L, 40 μmol DCFH-DA/L, 7.4 GBq (2 Ci) 32Pi/L, or 3.7 MBq (1 mCi) [3H]oleic acid/L. The platelets were washed by exclusion chromatography on Sepharose 2B using a Ca2+-free Tyrodes buffer (134 mmol NaCl/L, 2.9 mmol KCl/L, 0.34 mmol Na2HPO4/L and 2 mmol MgCl2/L) containing 0.2% of bovine serum albumin, 5 mmol glucose/L and 10 mmol HEPES/L, pH 7.35. The platelets that had been submitted to exclusion chromatography (PSEC) were adjusted to a final concentration of 2×1011 cells/L. Since the addition of methanol to the suspensions of PSEC at concentrations<0.5% did not cause any change in the response of the PSEC to collagen, this ratio was used for obtaining final concentrations of quercetin that varied between 5 and 20 μmol/L. Catechin and quercetin were added to the suspensions of PSEC while stirring continuously for 30 min at 37° C. and then removed by centrifugation at 800×g for 20 min at room temperature.
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Fura 2/AM
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40 μmol
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[3H]oleic acid
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Ca2+
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Na2HPO4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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